2-Methyl-4-(7-methoxy-4-quinolinyl)phenol
Overview
Description
Zotepine is a neuroleptic drug with the chemical formula 2-chloro-11-(2-dimethylaminoethoxy)-dibenzo[b,f]thiepin . It was designed and synthesized by Fujisawa Pharmaceutical Co. Ltd. and has been used as an antipsychotic in Japan, India, and some parts of Europe since the 1980s . Zotepine is primarily used for the treatment of schizophrenia and has shown efficacy in managing acute schizophrenic episodes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zotepine can be synthesized through a series of chemical reactions involving the formation of the dibenzo[b,f]thiepin structure. The synthesis typically involves the following steps:
Formation of the dibenzo[b,f]thiepin core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylaminoethoxy group: This step involves the reaction of the intermediate with dimethylaminoethanol under basic conditions.
Industrial Production Methods: Industrial production of zotepine involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Using catalysts and solvents to enhance the reaction rate and yield.
Purification: Employing techniques like recrystallization and chromatography to obtain pure zotepine.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: Zotepine undergoes various chemical reactions, including:
Oxidation: Zotepine can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction of zotepine can lead to the formation of its reduced analogs.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxide, sulfone, and various halogenated derivatives of zotepine .
Scientific Research Applications
Zotepine has a wide range of scientific research applications:
Chemistry: Zotepine is used as a model compound in studying the reactivity of dibenzo[b,f]thiepin derivatives.
Biology: It is used in research to understand the mechanisms of antipsychotic drugs and their effects on neurotransmitter systems.
Medicine: Zotepine is extensively studied for its therapeutic effects in treating schizophrenia and other psychiatric disorders.
Industry: Zotepine is used in the development of new antipsychotic drugs and formulations to improve bioavailability and efficacy
Mechanism of Action
Zotepine exerts its effects primarily through its antagonistic activity on dopamine receptors. It has a high affinity for D1- and D2-like receptors and also antagonizes several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . Additionally, zotepine inhibits the reuptake of noradrenaline and modulates serotonergic activity, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Clozapine: An atypical antipsychotic with a similar mechanism of action but a different side effect profile.
Olanzapine: Another atypical antipsychotic with comparable efficacy but differing in its receptor binding profile.
Risperidone: Shares similarities in treating schizophrenia but has a distinct pharmacokinetic profile.
Uniqueness of Zotepine: Zotepine is unique in its strong antagonism for multiple serotonin receptors and its ability to inhibit noradrenaline reuptake. This combination of activities contributes to its efficacy in managing both positive and negative symptoms of schizophrenia .
Properties
IUPAC Name |
4-(7-methoxyquinolin-4-yl)-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-9-12(3-6-17(11)19)14-7-8-18-16-10-13(20-2)4-5-15(14)16/h3-10,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYBTVKYLVLWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336685 | |
Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2165340-32-7 | |
Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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